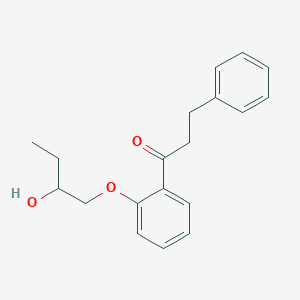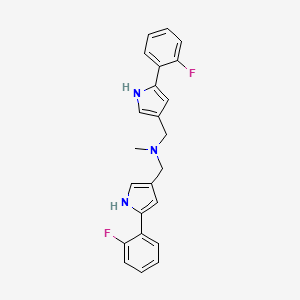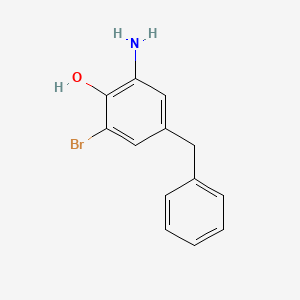
Indomethacin 2-Ethylhexyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indomethacin 2-Ethylhexyl Ester is a derivative of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). This ester derivative is synthesized to enhance the pharmacokinetic properties of indomethacin, potentially reducing its gastrointestinal side effects while maintaining its anti-inflammatory efficacy .
準備方法
Synthetic Routes and Reaction Conditions: The ester derivatives of indomethacin, including Indomethacin 2-Ethylhexyl Ester, are typically prepared by condensing indomethacin with an equimolar quantity of an appropriate alcoholic compound. This reaction is carried out in anhydrous dichloromethane in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction conditions are carefully controlled to ensure high yield and purity of the ester product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure consistency and safety of the final product .
化学反応の分析
Types of Reactions: Indomethacin 2-Ethylhexyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield indomethacin and the corresponding alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Indomethacin and 2-ethylhexanol.
Oxidation and Reduction: Various oxidized or reduced forms of the ester, depending on the specific reagents and conditions used.
科学的研究の応用
Indomethacin 2-Ethylhexyl Ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its anti-inflammatory properties and potential to reduce gastrointestinal side effects compared to indomethacin.
Medicine: Explored as a potential therapeutic agent for inflammatory conditions, with ongoing research into its efficacy and safety profile.
Industry: Utilized in the formulation of pharmaceutical products, particularly those aimed at reducing inflammation and pain
作用機序
The mechanism of action of Indomethacin 2-Ethylhexyl Ester is similar to that of indomethacin. It primarily works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
類似化合物との比較
Indomethacin: The parent compound, widely used as an NSAID.
Celecoxib: Another COX-2 inhibitor with similar anti-inflammatory properties.
Diclofenac: A commonly used NSAID with a similar mechanism of action.
Uniqueness: Indomethacin 2-Ethylhexyl Ester is unique in its potential to reduce gastrointestinal side effects while maintaining the anti-inflammatory efficacy of indomethacin. This makes it a promising candidate for further research and development in the field of anti-inflammatory therapeutics .
特性
分子式 |
C27H32ClNO4 |
|---|---|
分子量 |
470.0 g/mol |
IUPAC名 |
2-ethylhexyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C27H32ClNO4/c1-5-7-8-19(6-2)17-33-26(30)16-23-18(3)29(25-14-13-22(32-4)15-24(23)25)27(31)20-9-11-21(28)12-10-20/h9-15,19H,5-8,16-17H2,1-4H3 |
InChIキー |
OKFLCWFCBQVMAH-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13860089.png)
![tert-butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate](/img/structure/B13860097.png)


![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-Butyn-2-ol](/img/structure/B13860105.png)


![[(6R,8aS)-6-methoxy-2-phenyl-8-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B13860122.png)
![Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B13860134.png)


![3-Chloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13860159.png)

![[(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid](/img/structure/B13860183.png)
